4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position. The pyrrolidinedione ring (2,5-dioxopyrrolidin-1-yl) is a key pharmacophore known for enhancing solubility and metabolic stability, while the 4-methylpyrimidinyl sulfamoyl group may contribute to target binding via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c1-14-12-13-23-22(24-14)26-33(31,32)18-8-4-16(5-9-18)25-21(30)15-2-6-17(7-3-15)27-19(28)10-11-20(27)29/h2-9,12-13H,10-11H2,1H3,(H,25,30)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKDLTKQGMRHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in the study of cellular processes and protein interactions.
Industry: Employed in the manufacturing of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to enhance monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels. It also suppresses cell growth and galactosylation on monoclonal antibodies, which is a critical quality attribute for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Benzamide Moieties
Compounds 5f , 5g , 5h , and 5i () share the sulfamoylphenylbenzamide scaffold but differ in substituents on the benzamide ring:
- 5f : 4-Fluoro substitution
- 5g : 3-Fluoro substitution
- 5h : 2-Fluoro substitution
- 5i : 4-Chloro substitution
Key Observations:
Melting Points :
- 5f (236–237°C), 5g (201–203°C), 5h (205–207°C), and 5i (256–258°C) exhibit melting point variations depending on substituent position and electronegativity. The higher melting point of 5i (4-Cl) suggests stronger intermolecular forces due to the chlorine atom’s polarizability .
Optical Activity :
- All compounds display positive optical rotation ([α]D = +9.3° to +11.7°), indicating consistent stereochemistry at the tetrahydrofuran-3-yl sulfamoyl group .
Spectral Data :
- $^1$H-NMR and $^13$C-NMR spectra confirm regioselective substitution patterns. For example, 5h’s 2-fluoro substituent causes distinct deshielding in aromatic protons compared to 5f and 5g .
Table 1: Physical Properties of Halogen-Substituted Analogues
| Compound | Substituent | Melting Point (°C) | [α]D (c = 0.1, MeOH) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5f | 4-F | 236–237 | +10.6° | 406.37 |
| 5g | 3-F | 201–203 | +9.3° | 406.37 |
| 5h | 2-F | 205–207 | +11.7° | 406.37 |
| 5i | 4-Cl | 256–258 | +11.3° | 422.82 |
Analogues with Extended Aromatic Systems
Compound 7 () incorporates a methoxynaphthalenyl group instead of benzamide, linked to a 4-methylpyrimidinyl sulfamoylphenyl moiety:
- Structure : (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide
- Molecular Weight : 462.52 g/mol
- Analytical Data : C, 62.32%; H, 4.79%; N, 12.87%; S, 6.93% (matches theoretical values) .
Key Observations:
Impact of Aryl Substitution on Cytotoxic Activity
highlights the role of aryl substitutions in modulating cytotoxic activity. For example:
- 4-Acetylphenyl substitution resulted in the lowest cytotoxicity in a series of sulfamoylphenyl derivatives.
- 4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl (present in the target compound) demonstrated moderate activity, suggesting that the 4-methylpyrimidinyl group balances hydrophobicity and hydrogen-bonding capacity .
Table 2: Substituent Effects on Cytotoxic Activity
| Substituent | Relative Cytotoxicity | Notes |
|---|---|---|
| 4-Acetylphenyl | Low | Reduced binding due to steric bulk |
| 4-(N-(Pyrimidin-2-yl)sulfamoyl) | Moderate | Optimal balance of lipophilicity |
| 4-Methoxyphenyl | Moderate-High | Enhanced electron-donating effects |
Pyrrolidinedione-Containing Analogues
describes a compound with a pyrrolidinedione ring and sulfonamide group:
- Structure : 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
- Molecular Weight : 444.5 g/mol
- Key Feature : The pyrrolidinedione ring enhances solubility, similar to the target compound, but the thiophen-ethyl-pyrazole side chain introduces conformational flexibility .
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (CAS No. 64987-85-5) is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 334.32 g/mol. The structure features a pyrrolidine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 64987-85-5 |
| Molecular Formula | C₁₆H₁₈N₂O₆ |
| Molecular Weight | 334.32 g/mol |
| InChI Key | JJAHTWIKCUJRDK-UHFFFAOYSA-N |
Anticonvulsant Properties
Recent studies have identified similar compounds within the same structural family as promising anticonvulsants . For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has shown efficacy across various seizure models, including the maximal electroshock and pentylenetetrazole tests, indicating that compounds with similar dioxopyrrolidine structures may also exhibit anticonvulsant properties .
Antitumor Activity
Compounds featuring the sulfamoyl group have been studied for their potential antitumor effects . Research on related sulfamoyl derivatives has demonstrated significant growth inhibition in various cancer cell lines, suggesting that the incorporation of this moiety enhances biological activity against tumors .
The proposed mechanisms for the biological activity of these compounds include:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.
- Gene Expression Alteration : Influencing the transcriptional activity of genes associated with disease processes.
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of AS-1 in mice models. The results indicated that AS-1 provided significant protection against seizures induced by electrical stimulation and chemical agents. The compound was noted for its favorable safety profile, making it a candidate for further development in epilepsy treatment .
Study 2: Antitumor Activity
A series of experiments tested sulfamoyl derivatives against various cancer cell lines. The results showed that these compounds inhibited cell proliferation by inducing apoptosis and disrupting cell cycle progression. Notably, the presence of the pyrrolidine moiety was correlated with enhanced potency .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, and how can reaction conditions be optimized?
- Synthesis Challenges : The compound’s complexity arises from the pyrrolidine-2,5-dione and sulfamoylphenyl moieties, which require precise coupling strategies. Common issues include low yields during the amide bond formation and purification difficulties due to polar byproducts.
- Optimization Strategies :
- Use coupling agents like HATU or EDCI/HOBt to improve amidation efficiency .
- Employ gradient elution in reverse-phase HPLC for purification, as demonstrated in analogous sulfonamide-containing compounds .
- Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Methods :
- NMR : ¹H/¹³C NMR to confirm the presence of key functional groups (e.g., pyrrolidine-dione carbonyl peaks at ~170 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks and rule out impurities .
- HPLC-UV : Purity assessment using a C18 column with acetonitrile/water gradients, as applied to structurally related benzamides .
Q. What spectroscopic techniques are most effective for characterizing the sulfamoylphenyl-pyrimidine linkage?
- FT-IR : Detect sulfonamide S=O stretching vibrations (~1350 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve the spatial arrangement of the sulfamoylphenyl group, though crystallization may require slow evaporation from DMSO/ethanol mixtures .
Advanced Research Questions
Q. How can molecular dynamics simulations predict the binding interactions of this compound with biological targets?
- Methodology :
- Use Amber or GROMACS for simulations, parameterizing the compound with GAFF2 force fields and TIP3P water .
- Dock the molecule into target proteins (e.g., kinases) using AutoDock Vina, focusing on the pyrimidine and benzamide moieties as potential pharmacophores .
- Analyze binding free energy with MM-PBSA to prioritize modifications for improved affinity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Data Reconciliation :
- Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting potency, as seen in discrepancies for similar pyrimidine derivatives .
- Validate target selectivity via counter-screening against related enzymes or receptors .
- Assess compound stability under experimental conditions (e.g., pH, temperature) using accelerated degradation studies .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
- SAR Design :
- Modify the pyrrolidine-dione ring to enhance metabolic stability (e.g., fluorination at the 3-position) while retaining solubility .
- Explore substituents on the pyrimidine ring (e.g., methyl to ethyl) to balance lipophilicity and membrane permeability, as shown in related benzamide analogs .
- Use logP calculations (e.g., XLogP3) and in vitro Caco-2 assays to predict oral bioavailability .
Q. What computational tools are suitable for analyzing the compound’s electronic properties and reactivity?
- DFT Calculations : Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- pKa Prediction : Tools like MarvinSketch to estimate ionization states of the sulfamoyl group under physiological conditions .
Q. How can in vitro metabolic stability be assessed, and what structural modifications mitigate rapid clearance?
- Assay Protocol :
- Incubate the compound with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Identify major metabolites using high-resolution tandem MS and propose stabilizing modifications (e.g., replacing labile methyl groups with cyclopropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
